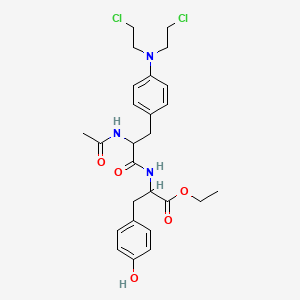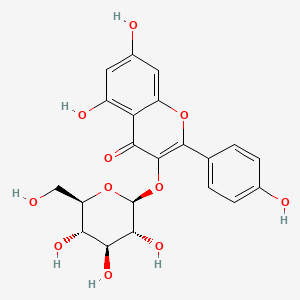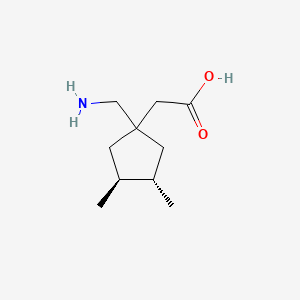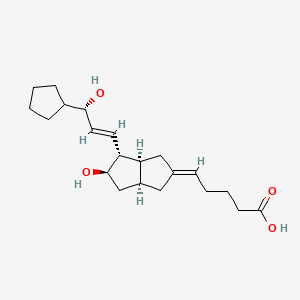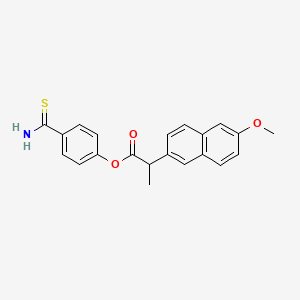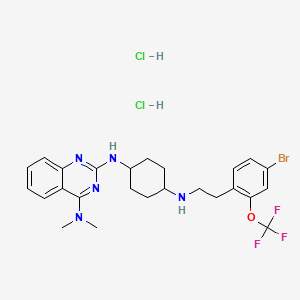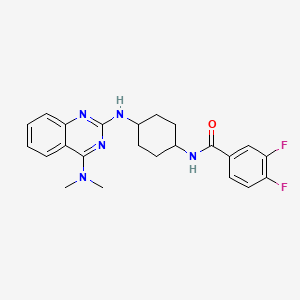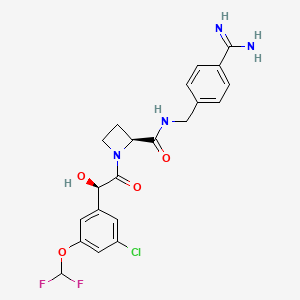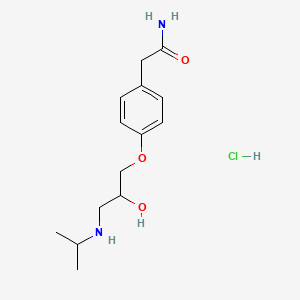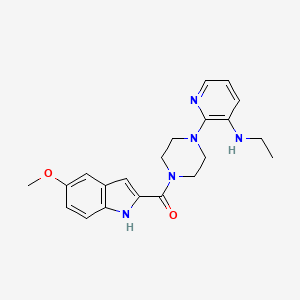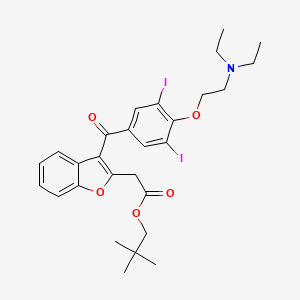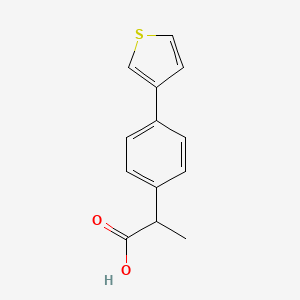![molecular formula C25H41N7O3S B1665879 4-(dimethylamino)-N-[2-[[1-oxo-4-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]-1,2,5-thiadiazol-3-yl]amino]ethyl]butanamide CAS No. 114394-28-4](/img/structure/B1665879.png)
4-(dimethylamino)-N-[2-[[1-oxo-4-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]-1,2,5-thiadiazol-3-yl]amino]ethyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AY 29315 is a histamine H2-receptor antagonist with antisecretory and antiulcer activities.
Scientific Research Applications
Antisecretory and Antiulcer Activities
4-(dimethylamino)-N-[2-[[1-oxo-4-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]-1,2,5-thiadiazol-3-yl]amino]ethyl]butanamide has shown significant antisecretory and antiulcer activities. It was found to be more potent than ranitidine in inhibiting gastric acid secretion in rats, dogs, and monkeys. It also demonstrated a strong effect against acetylsalicylic acid-induced ulcers in rats (Borella et al., 1988).
Synthesis and Biological Evaluation as Antimicrobial Agents
A related derivative was synthesized and evaluated for its antimicrobial activity against various bacteria and fungi. This study illustrates the potential of compounds structurally similar to 4-(dimethylamino)-N-[2-[[1-oxo-4-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]-1,2,5-thiadiazol-3-yl]amino]ethyl]butanamide in antimicrobial applications (Patel, Kumari, & Patel, 2012).
Application in Organic Synthesis
The compound has been used in the synthesis of various organic compounds. For example, its derivatives were utilized in the synthesis of thiazolidinone and 1,3,5-triazin derivatives, which are important in the field of organic chemistry and drug development (Albreht et al., 2009).
Development of Platelet Aggregation Inhibitors
It has played a role in the development of platelet aggregation inhibitors. Specifically, derivatives of this compound were studied for their potential in inhibiting human platelet aggregation, which is crucial for developing treatments for thrombotic diseases (Hayashi et al., 1998).
Synthesis of 1,4-Dihydropyridine Derivatives
This compound was used in the synthesis of 1,4-dihydropyridine derivatives, which have various pharmaceutical applications. These derivatives were obtained through reactions with primary amines (Stanovnik et al., 2002).
properties
CAS RN |
114394-28-4 |
|---|---|
Product Name |
4-(dimethylamino)-N-[2-[[1-oxo-4-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]-1,2,5-thiadiazol-3-yl]amino]ethyl]butanamide |
Molecular Formula |
C25H41N7O3S |
Molecular Weight |
519.7 g/mol |
IUPAC Name |
4-(dimethylamino)-N-[2-[[1-oxo-4-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]-1,2,5-thiadiazol-3-yl]amino]ethyl]butanamide |
InChI |
InChI=1S/C25H41N7O3S/c1-31(2)15-7-11-23(33)26-13-14-28-25-24(29-36(34)30-25)27-12-8-18-35-22-10-6-9-21(19-22)20-32-16-4-3-5-17-32/h6,9-10,19H,3-5,7-8,11-18,20H2,1-2H3,(H,26,33)(H,27,29)(H,28,30) |
InChI Key |
NRZGYBPILBLXJZ-UHFFFAOYSA-N |
SMILES |
CN(C)CCCC(=O)NCCNC1=NS(=O)N=C1NCCCOC2=CC=CC(=C2)CN3CCCCC3 |
Canonical SMILES |
CN(C)CCCC(=O)NCCNC1=NS(=O)N=C1NCCCOC2=CC=CC(=C2)CN3CCCCC3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
4-(dimethylamino)-N-(2-((3-((3-(1-piperidinyl)methyl)phenoxy)propylamino)-1,2,5-thiadiazol-4-yl)aminoethyl)butanamide S-oxide AY 29315 AY-29315 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![16-(4-aminobutyl)-22-benzyl-N-(1,3-dihydroxy-2-methylpropan-2-yl)-13-(1-hydroxyethyl)-19-(1H-indol-3-ylmethyl)-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B1665796.png)
![16-(4-Aminobutyl)-22-benzyl-13-(1-hydroxyethyl)-N-(2-hydroxyethyl)-19-(1H-indol-3-ylmethyl)-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B1665797.png)
